molecular formula C49H62N10O13S2 B013101 Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 CAS No. 25679-24-7

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

Cat. No. B013101
CAS RN: 25679-24-7
M. Wt: 1063.2 g/mol
InChI Key: OIXQINQYMGNCII-YRVFCXMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is an eight-membered oligopeptide composed of the following amino acid residues arranged in sequence: Aspartic acid (Asp), Tyrosine (Tyr), Methionine (Met), Glycine (Gly), Tryptophan (Trp), Methionine (Met), Aspartic acid (Asp), and Phenylalanine amide (Phe-NH2) . This peptide plays a crucial role in biological processes, and its structure influences its biological activity.


Molecular Structure Analysis

The molecular formula of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is C49H62N10O13S2 , with a monoisotopic mass of approximately 1062.39 g/mol . The peptide adopts a specific three-dimensional conformation due to the interactions between its amino acid side chains. Understanding its spatial arrangement is essential for elucidating its biological function.

Scientific Research Applications

1. Regulation of Atrial Natriuretic Peptide (ANP) Secretion Cholecystokinin Octapeptide (CCK-8) has been found to promote ANP secretion through the activation of NOX4–PGC-1α–PPARα/PPARγ signaling in isolated beating rat atria . ANP is a canonical cardiac hormone that is mainly secreted from atrial myocytes and is involved in the regulation of body fluid, blood pressure homeostasis, and antioxidants .

Cardiovascular Regulations

CCK-8 is also found in cardiomyocytes as a novel cardiac hormone and induces multiple cardiovascular regulations . It plays a negative inotropic effect on atrial mechanical dynamics via activation of ATP-sensitive potassium channels and large-conductance calcium-activated potassium channels .

Improvement of Hippocampal Glutamatergic Synaptogenesis

CCK-8 has been shown to improve hippocampal glutamatergic synaptogenesis and postoperative cognition by inhibiting the induction of A1 reactive astrocytes in aged mice . This indicates that CCK-8 could potentially be used as a therapeutic agent for delayed neurocognitive recovery (dNCR), a common postoperative complication in geriatric surgical patients .

Suppression of Microglia Activation

Administration of CCK-8 has been found to suppress the activation of microglia, which are a type of glial cell located throughout the brain and spinal cord .

5. Inhibition of A1 Reactive Astrocytes Induction CCK-8 has been shown to inhibit the induction of A1 reactive astrocytes, which are a subtype of astrocytes that become reactive in response to injury .

Regulation of Neurocognitive Recovery

CCK-8 promotes neurocognitive recovery in aged mice with delayed neurocognitive recovery (dNCR) after surgery . This suggests that CCK-8 could potentially be used to improve cognitive function in geriatric patients after surgery .

Future Directions

: ChEBI:138169

Mechanism of Action

Target of Action

The primary target of Cholecystokinin Octapeptide, desulfated, also known as CCK(26-33) Desulfated, is the Cholecystokinin Receptor (CCKR) . This receptor is a G-protein coupled receptor located in the gastrointestinal system and the central nervous system .

Mode of Action

CCK(26-33) Desulfated interacts with its target, the CCKR, to stimulate various physiological responses. It acts as an agonist at the receptor, meaning it binds to the receptor and activates it . This activation triggers a cascade of intracellular events, leading to the physiological responses associated with CCK, such as the release of digestive enzymes and the contraction of the gallbladder .

Biochemical Pathways

Upon activation of the CCKR by CCK(26-33) Desulfated, several biochemical pathways are affected. One of the key pathways is the Phospholipase C pathway , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium ions and the activation of protein kinase C, respectively . These events lead to various downstream effects, including the release of digestive enzymes and the contraction of the gallbladder .

Pharmacokinetics

As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The activation of the CCKR by CCK(26-33) Desulfated leads to several molecular and cellular effects. These include the release of digestive enzymes from the pancreas, contraction of the gallbladder, slowing of gastric emptying, and induction of satiety . These effects facilitate digestion and regulate food intake .

Action Environment

The action, efficacy, and stability of CCK(26-33) Desulfated can be influenced by various environmental factors. For instance, the presence of food in the stomach can enhance the release of CCK, thereby potentiating its effects . Additionally, the stability of CCK(26-33) Desulfated can be affected by pH and temperature, with extreme conditions potentially leading to degradation of the peptide .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62N10O13S2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQINQYMGNCII-YRVFCXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H62N10O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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